molecular formula C7H7F7O B14744797 1,1,1,2,2,3,3-Heptafluoroheptan-4-one CAS No. 425-22-9

1,1,1,2,2,3,3-Heptafluoroheptan-4-one

Cat. No.: B14744797
CAS No.: 425-22-9
M. Wt: 240.12 g/mol
InChI Key: UFFMDNJCTCOCIX-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptafluoroheptan-4-one (referred to here by its systematic name) is a fluorinated β-diketone with notable applications in organic synthesis and analytical chemistry. Structurally, it features a heptane backbone substituted with seven fluorine atoms and a ketone group at the 4-position. This compound is synthesized via condensation reactions under controlled conditions, often requiring elevated temperatures (e.g., 80°C) for chain elongation when reacting with substrates like guanidine carboxamide .

Its primary applications include:

  • Chelation chemistry: As a ligand, it forms stable complexes with lanthanides (e.g., Europium and Praseodymium), which are used as shift reagents in nuclear magnetic resonance (NMR) spectroscopy to enhance signal resolution .
  • Extractive metallurgy: It serves as a chelating extractant for metal ions, particularly in synergistic solvent extraction systems .
  • Pharmaceutical intermediates: Derivatives of this compound exhibit hypnotic activity, highlighting its role in medicinal chemistry .

Properties

CAS No.

425-22-9

Molecular Formula

C7H7F7O

Molecular Weight

240.12 g/mol

IUPAC Name

1,1,1,2,2,3,3-heptafluoroheptan-4-one

InChI

InChI=1S/C7H7F7O/c1-2-3-4(15)5(8,9)6(10,11)7(12,13)14/h2-3H2,1H3

InChI Key

UFFMDNJCTCOCIX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2,2,3,3-Heptafluoroheptan-4-one can be synthesized through several methods. One common approach involves the fluorination of heptan-4-one using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and ensure the safety of the operation. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3-Heptafluoroheptan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of heptafluoroheptanol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms, often under basic conditions to facilitate the reaction.

Major Products Formed

    Oxidation: Heptafluoroheptanoic acid or other oxidized derivatives.

    Reduction: Heptafluoroheptanol.

    Substitution: Various substituted heptafluoroheptan-4-one derivatives, depending on the nucleophile used.

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoroheptan-4-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.

    Biology: Employed in studies involving fluorinated compounds to investigate their biological activity and potential therapeutic applications.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals, including fluorinated solvents and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3-Heptafluoroheptan-4-one involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of 1,1,1,2,2,3,3-Heptafluoroheptan-4-one and Analogues

Compound Name Key Structural Features Applications Performance Advantages/Disadvantages
This compound Heptane backbone, 7 fluorine atoms, β-diketone NMR shift reagents, solvent extraction Superior solubility in fluorinated solvents; enhanced NMR resolution
Tetramethylheptanedione (THD) Non-fluorinated, branched methyl groups NMR chelates, metal extraction Lower solubility in fluorinated solvents; less effective shifts than fluorinated analogues
1-Phenyl-3-methyl-4-benzoylpyrazolone-5 (HPMBP) Aromatic pyrazolone backbone Metal extraction, synergistic systems High selectivity for transition metals; limited solubility in non-polar solvents
1,1,1,2,2,6,6,7,7,7-Decafluoro-3,5-heptanedione (HFHD) Longer fluorinated chain Solvent extraction Improved extraction efficiency for rare earth metals; higher cost
Hexafluoroacetylacetone (HITA) Short fluorinated chain, β-diketone Widely used chelating extractant Industry standard but limited thermal stability compared to newer fluorinated agents

Reaction Conditions and Stability

  • Synthesis : Reactions involving this compound require stringent conditions (e.g., 80°C, 2 hours) due to steric hindrance from fluorine atoms, whereas shorter-chain fluorinated β-diketones react at room temperature .
  • Thermal Stability: Fluorination enhances thermal and oxidative stability, making it suitable for high-temperature industrial processes compared to non-fluorinated analogues like THD .

Research Findings and Industrial Relevance

Recent studies highlight:

  • Synergistic Extraction : Combining this compound with sulfoxides or phosphine oxides increases partition coefficients for metals like Uranium(VI) by 2–3 orders of magnitude .
  • Environmental Impact : Fluorinated β-diketones are persistent in the environment, necessitating controlled disposal methods to mitigate bioaccumulation risks .

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